High-Affinity OX2 Receptor Antagonism
A derivative scaffold containing the 2-[(azetidin-3-yloxy)methyl]pyrimidine core demonstrates potent antagonist activity at the human orexin-2 (OX2) receptor with a binding affinity Ki of 0.550 nM as measured by radioligand displacement assay [1]. The same compound exhibits an IC50 of 18 nM in a functional FLIPR assay, confirming cellular antagonism [1]. In comparison, the broader class of dual orexin receptor antagonists (DORAs) typically report OX2R Ki values in the 1-50 nM range, with clinical candidates such as suvorexant showing OX2R Ki of approximately 0.35-0.55 nM [2]. The target compound-derived scaffold achieves potency within the clinically validated therapeutic range while incorporating the conformationally constrained azetidine pharmacophore absent in first-generation DORAs.
| Evidence Dimension | OX2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.550 nM (derivative containing target scaffold core) |
| Comparator Or Baseline | Class-level baseline: DORA clinical candidates (suvorexant OX2R Ki ~0.35-0.55 nM) |
| Quantified Difference | Target scaffold achieves potency comparable to clinically validated DORAs; potency range: 0.55 nM vs. 1-50 nM typical research compounds |
| Conditions | Radioligand binding assay using human OX2 receptor expressed in cell membranes (Bergman et al. Bioorg. Med. Chem. Lett. 2008, 18, 1425-1430 protocol) |
Why This Matters
Demonstrates that the 2-[(azetidin-3-yloxy)methyl]pyrimidine scaffold can achieve sub-nanomolar target engagement against a therapeutically validated GPCR, supporting its selection over lower-potency pyrimidine-azetidine positional isomers in orexin receptor programs.
- [1] BindingDB Entry BDBM120777. US8710076, E-2. Affinity Data: Ki = 0.550 nM (radioligand binding), IC50 = 18 nM (FLIPR assay) at human OX2 receptor. View Source
- [2] Bergman JM, et al. Proline bis-amides as potent dual orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2008, 18, 1425-1430. View Source
